(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Description
This compound is a cyclopenta[b]furan derivative with a benzoate ester at the 5-position and a substituted pentenyl chain at the 4-position. Its core structure consists of a bicyclic system (cyclopenta[b]furan) fused with a lactone (2-oxo group). The (3aR,4R,5R,6aS) stereochemistry defines its three-dimensional conformation, critical for biological interactions. The (R,E)-configured pentenyl side chain contains a ketone (3-oxo) and a meta-methylphenyl (m-tolyl) group, which enhances lipophilicity and may influence receptor binding. The benzoate ester contributes to stability and modulates solubility.
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,4R)-4-(3-methylphenyl)-3-oxopent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c1-16-7-6-10-19(13-16)17(2)22(27)12-11-20-21-14-25(28)30-24(21)15-23(20)31-26(29)18-8-4-3-5-9-18/h3-13,17,20-21,23-24H,14-15H2,1-2H3/b12-11+/t17-,20-,21-,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONDYFAKWOYPBX-HSBJULJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)C=CC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)C(=O)/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C24H22O6
Molecular Weight: 406.43 g/mol
CAS Number: 51638-91-6
The structure of the compound includes a cyclopentafuran core, which is known for its diverse biological activities. The presence of various functional groups enhances its potential as a therapeutic agent.
Synthesis
The synthesis typically involves multi-step organic reactions, starting from simpler precursors. Key methods include:
- Cyclization Reactions: Formation of the cyclopentafuran structure under acidic or basic conditions.
- Esterification: Introduction of the benzoate group through esterification reactions.
- Purification Techniques: Use of chromatography to achieve high purity.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested: MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).
- Mechanism of Action: It appears to disrupt the cell cycle at the G2/M phase and bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to anticancer properties, preliminary studies suggest that the compound may possess anti-inflammatory effects. This is hypothesized to be due to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression.
- Receptor Binding: The compound can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Angiogenesis Inhibition: Studies show potential in blocking angiogenesis, which is crucial for tumor growth and metastasis .
Study 1: Antiproliferative Activity Assessment
A study evaluated the antiproliferative effects of this compound on multiple cancer cell lines. Results demonstrated that it significantly inhibited cell growth in a dose-dependent manner, with IC50 values in the nanomolar range for several tested lines .
Study 2: In Vivo Tumor Growth Inhibition
In chick chorioallantoic membrane assays, the compound showed promising results in inhibiting tumor growth and angiogenesis comparable to established chemotherapeutic agents like combretastatin A-4. This suggests its potential for further development as an anticancer drug.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzofuran | Simple furan derivative | Moderate anti-inflammatory |
| Furan Derivatives | Various substituents | Diverse reactivity but less potent than current compound |
The unique combination of functional groups in (3aR,4R,5R,6aS)-2-Oxo-4... sets it apart from simpler derivatives like benzofuran and other furan derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to six analogs (Table 1) with variations in side chains, substituents, and stereochemistry.
*Estimated based on analogs; †Calculated from similar structures.
Key Findings
Substituent Effects :
- The m-tolyl group in the target compound provides moderate lipophilicity compared to the 3-(trifluoromethyl)phenyl group in CAS 294856-03-4, which increases electron-withdrawing character and metabolic resistance .
- Replacement of the 3-oxo group with a 3-hydroxy moiety (as in CAS 55444-68-3) reduces oxidative stability but may enhance hydrogen-bonding interactions in biological systems .
Stereochemical Influence :
- The (3aR,4R,5R,6aS) configuration is conserved across all analogs, underscoring its importance in maintaining the bicyclic scaffold’s rigidity. The (E)-configuration of the pentenyl chain ensures optimal spatial alignment for receptor binding .
Biological Relevance: Compounds with 4-phenylbenzoate (e.g., CAS 41639-73-0) exhibit prolonged half-lives due to increased aromatic stacking interactions, whereas difluoro analogs (CAS 209861-00-7) show enhanced membrane permeability .
Thermal and Chemical Stability :
- Benzoate esters (e.g., target compound, CAS 55444-68-3) require storage at 2–8°C to prevent hydrolysis, whereas fluorinated derivatives (CAS 209861-00-7) demonstrate greater stability under ambient conditions .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process:
- Cyclopenta[b]furan core formation : Use stereoselective cyclization under acidic or basic conditions to construct the bicyclic framework.
- Introduction of the (R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl side chain : Employ cross-metathesis or Wittig reactions to attach the α,β-unsaturated ketone moiety while preserving stereochemistry .
- Esterification : Use benzoic acid derivatives with coupling agents like DCC/DMAP to introduce the benzoyl group at the 5-position .
Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 0–50°C) and solvent polarity (e.g., THF, DCM) to enhance yields (target >70%) and reduce byproducts .
Q. What analytical methods are most reliable for confirming the compound’s structure and purity?
- NMR Spectroscopy : Use - and -NMR to verify stereochemistry and functional groups (e.g., benzoate carbonyl at ~167 ppm, cyclopentane protons at 1.5–3.0 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
- Optical Rotation : Compare observed values (e.g., −44° in methanol) with literature to confirm enantiomeric purity .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of vapors or aerosols.
- Storage : Keep in airtight containers at −20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Evans auxiliaries to control stereocenters during side-chain formation .
- Low-Temperature Quenching : Terminate reactions at −78°C to minimize racemization of the α,β-unsaturated ketone .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate enantiopure crystals.
Q. How do structural modifications to the m-tolyl group impact biological activity?
- SAR Studies : Replace m-tolyl with electron-withdrawing (e.g., 3-CF) or donating (e.g., 3-OCH) groups and test in receptor-binding assays.
- Pharmacokinetic Profiling : Measure logP (via shake-flask method) to correlate substituent hydrophobicity with membrane permeability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with prostaglandin receptors, a common target for cyclopentanone derivatives .
Q. How can stability issues in aqueous buffers be addressed for in vitro assays?
- pH Control : Maintain buffers at pH 6.5–7.4 to prevent ester hydrolysis. Avoid alkaline conditions (>pH 8).
- Lyophilization : Store aliquots as lyophilized powders and reconstitute in DMSO immediately before use .
- Stabilizing Agents : Add 0.1% BSA or cyclodextrins to mimic physiological conditions and reduce aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
